molecular formula C14H15NO B13601125 (R)-1-(2-Phenoxyphenyl)ethanamine

(R)-1-(2-Phenoxyphenyl)ethanamine

Cat. No.: B13601125
M. Wt: 213.27 g/mol
InChI Key: RCVUOJLMRKMBRS-LLVKDONJSA-N
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Description

Overview of Chiral Amines in Organic Chemistry

Amines, organic compounds derived from ammonia, are categorized as primary, secondary, or tertiary based on the number of hydrocarbon groups attached to the nitrogen atom. alfachemic.com When the nitrogen atom is bonded to a chiral carbon—a carbon atom attached to four different groups—the compound is known as a chiral amine. alfachemic.com These molecules are ubiquitous in the biological world, where they exhibit a wide range of crucial physiological and biological activities. alfachemic.com

Chiral amines are a prevalent structural motif in a vast number of pharmaceuticals, agrochemicals, and natural products. researchgate.netacs.org It is estimated that approximately 35% of the top-selling small-molecule drugs contain a non-racemic α-chiral amine or a related amino acid structure. researchgate.net Their importance in synthetic organic chemistry is immense. They are widely utilized as chiral auxiliaries, as resolving agents for racemic mixtures of acids, and as chiral bases in enantioselective reactions. sigmaaldrich.com

Furthermore, chiral amines can function as powerful organocatalysts that activate substrates by forming enamine or imine intermediates. alfachemic.com This catalytic activity is harnessed in a variety of fundamental carbon-carbon bond-forming reactions, including the Aldol (B89426), Mannich, Diels-Alder, and Michael addition reactions. alfachemic.com The stereoselective synthesis of chiral amines is, therefore, a pivotal area of research, with methods like asymmetric reductive amination and hydroamination being key strategies for their production. researchgate.net

The Role of Enantiomerically Pure Compounds in Advanced Chemical Research

Chirality is a fundamental property of molecules that gives rise to the existence of enantiomers—stereoisomers that are non-superimposable mirror images of each other. musechem.com While enantiomers possess identical physical and chemical properties in an achiral environment, their interactions with other chiral entities, such as biological systems, can differ dramatically. musechem.compharmabiz.com Biological targets like enzymes and receptors are themselves chiral, leading to specific interactions with only one enantiomer of a chiral drug. pharmabiz.comresearchgate.net

This stereoselectivity means that the two enantiomers of a chiral drug can have vastly different pharmacological profiles; one may be therapeutically active, while the other could be inactive or, in some cases, cause harmful effects. musechem.comresearchgate.net The tragic case of thalidomide (B1683933) in the mid-20th century serves as a stark example, where one enantiomer provided the desired therapeutic effect while the other was responsible for severe birth defects. musechem.compharmabiz.com

Consequently, the development of enantiomerically pure compounds is of paramount importance in modern chemical and pharmaceutical research. researchgate.net The use of a single, pure enantiomer can significantly enhance the efficacy and safety of a drug. researchgate.netresearchgate.net Recognizing this, regulatory bodies such as the U.S. Food and Drug Administration (FDA) established guidelines in 1992 that emphasize the need to characterize the individual enantiomers of a chiral drug. researchgate.netrsc.org This has driven significant advancements in the field of asymmetric synthesis, which aims to produce single enantiomers efficiently and is now a central theme in drug discovery. rsc.org

Specific Context and Potential Research Utility of (R)-1-(2-Phenoxyphenyl)ethanamine

This compound is a specific chiral primary amine that holds potential as a valuable building block in the field of asymmetric synthesis. Its structure features a phenoxy group attached at the ortho-position of a phenyl ring, which is, in turn, bonded to an ethanamine backbone containing the chiral center.

PropertyData
IUPAC Name (1R)-1-(2-phenoxyphenyl)ethan-1-amine vulcanchem.com
Molecular Formula C₁₄H₁₅NO vulcanchem.comamericanelements.com
Molecular Weight 213.28 g/mol vulcanchem.comamericanelements.com
CAS Number 1019573-79-5 (racemic) americanelements.com

The synthesis of the enantiomerically pure (R)-form of 1-(2-phenoxyphenyl)ethanamine typically requires specialized techniques. Common routes may involve the initial synthesis of a racemic mixture, followed by chiral resolution using a resolving agent like a tartaric acid derivative. vulcanchem.com Alternatively, it can be produced directly through enantioselective catalysis, a more advanced method that avoids the separation of enantiomers. vulcanchem.com

The research utility of this compound lies in its potential application as a chiral synthon for creating more complex, optically pure molecules. Like other chiral amines, it can be a precursor for the synthesis of chiral ligands used in transition-metal catalysis or for the development of novel organocatalysts. sigmaaldrich.comyale.edu The specific steric and electronic properties conferred by the 2-phenoxyphenyl group may offer unique advantages in controlling the stereochemical outcome of asymmetric reactions. Its role as a building block makes it a compound of interest for researchers in medicinal chemistry and materials science who are designing and synthesizing novel, high-value chiral compounds. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

(1R)-1-(2-phenoxyphenyl)ethanamine

InChI

InChI=1S/C14H15NO/c1-11(15)13-9-5-6-10-14(13)16-12-7-3-2-4-8-12/h2-11H,15H2,1H3/t11-/m1/s1

InChI Key

RCVUOJLMRKMBRS-LLVKDONJSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1OC2=CC=CC=C2)N

Canonical SMILES

CC(C1=CC=CC=C1OC2=CC=CC=C2)N

Origin of Product

United States

Synthetic Methodologies for R 1 2 Phenoxyphenyl Ethanamine

Enantioselective Synthetic Routes

The direct synthesis of the desired (R)-enantiomer from a prochiral precursor is a highly efficient approach that avoids the loss of 50% of the material inherent in classical resolution methods. These enantioselective strategies primarily involve asymmetric catalysis, utilizing either metal complexes or small organic molecules as chiral catalysts, as well as biocatalytic methods.

Asymmetric Catalytic Approaches

Transition metal-catalyzed asymmetric hydrogenation and transfer hydrogenation of prochiral imines or ketones are powerful and widely used methods for the synthesis of chiral amines. nih.govnih.govrsc.org The precursor for (R)-1-(2-Phenoxyphenyl)ethanamine is 2'-phenoxyacetophenone. The asymmetric reduction of the corresponding imine, N-(1-(2-phenoxyphenyl)ethylidene)amine, in the presence of a chiral transition metal catalyst can afford the target amine with high enantioselectivity.

While specific examples detailing the asymmetric reduction of 2'-phenoxyacetophenone or its imines to this compound are not extensively documented in readily available literature, the general principles of this methodology are well-established for structurally similar aromatic ketones. pku.edu.cn Chiral ruthenium, rhodium, and iridium complexes bearing chiral phosphine ligands are commonly employed for such transformations. nih.gov The choice of metal, ligand, and reaction conditions is crucial for achieving high conversion and enantiomeric excess (e.e.).

Table 1: Representative Transition Metal-Catalyzed Asymmetric Hydrogenation of Aromatic Ketones

Catalyst SystemSubstrateProductEnantiomeric Excess (e.e.)Reference
Ru(II)-chiral diphosphine/diamineAcetophenone(R)-1-PhenylethanolUp to 99% pku.edu.cn
Ir-complex with chiral ligandAromatic KetonesChiral AlcoholsHigh nih.gov
Fe-complex with tetradentate ligandKetonesChiral AlcoholsHigh rsc.org
Note: This table presents data for model reactions on similar substrates to illustrate the potential of the methodology, as specific data for 2'-phenoxyacetophenone was not found.

Asymmetric organocatalysis has emerged as a powerful tool in enantioselective synthesis, offering a metal-free alternative to traditional methods. rsc.orgcrossref.orgresearchgate.netfrontiersin.org Chiral primary amines, phosphoric acids, and other small organic molecules can catalyze the enantioselective addition of various nucleophiles to imines or the reduction of imines.

For the synthesis of this compound, an organocatalytic approach could involve the asymmetric transfer hydrogenation of the imine derived from 2'-phenoxyacetophenone. This would typically employ a Hantzsch ester as the hydrogen source and a chiral Brønsted acid, such as a derivative of phosphoric acid, as the catalyst. The catalyst creates a chiral environment that directs the hydride transfer to one face of the imine, leading to the preferential formation of the (R)-enantiomer. While specific literature on the organocatalytic synthesis of this compound is scarce, the methodology has been successfully applied to a wide range of other prochiral imines.

Biocatalytic Synthesis and Enzymatic Kinetic Resolution

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. diva-portal.orgrsc.orgnih.gov Enzymes such as transaminases and lipases are particularly useful in this context.

Biocatalytic Asymmetric Synthesis using Transaminases:

Transaminases (TAs) can catalyze the asymmetric amination of a prochiral ketone to a chiral amine with excellent enantioselectivity. diva-portal.orgrsc.orgnih.govresearchgate.net In this approach, 2'-phenoxyacetophenone would serve as the substrate. An (R)-selective transaminase, in the presence of an amine donor such as isopropylamine, would transfer the amino group to the ketone, yielding this compound. This method is highly attractive due to its high enantioselectivity, mild reaction conditions, and the use of environmentally benign catalysts. The selection of the appropriate transaminase is critical for achieving high conversion and enantiomeric purity.

Table 2: Examples of Transaminase-Catalyzed Asymmetric Synthesis of Chiral Amines

Enzyme SourceSubstrateAmine DonorProductConversionEnantiomeric Excess (e.e.)Reference
Vibrio fluvialisProchiral KetonesIsopropylamineChiral AminesHigh>99% nih.gov
Engineered TransaminasePrositagliptin KetoneIsopropylamineSitagliptinHigh>99.5% nih.gov
Note: This table provides examples of the application of transaminases to highlight the potential of this method for the synthesis of the target compound.

Enzymatic Kinetic Resolution (EKR):

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, allowing for the separation of the two enantiomers. nih.govdntb.gov.uamdpi.commdpi.com Lipases are commonly used enzymes for the kinetic resolution of racemic amines through enantioselective acylation.

In this strategy, racemic 1-(2-phenoxyphenyl)ethanamine is treated with an acylating agent, such as ethyl acetate or isopropenyl acetate, in the presence of a lipase (e.g., from Candida antarctica or Pseudomonas cepacia). The lipase will selectively acylate one enantiomer (e.g., the (S)-enantiomer) at a much higher rate than the (R)-enantiomer. This results in a mixture of the acylated (S)-amine and the unreacted (R)-amine, which can then be separated by conventional methods like chromatography. The desired this compound can thus be obtained with high enantiomeric purity.

Chiral Resolution Techniques

Chiral resolution is a classical method for separating enantiomers from a racemic mixture. wikipedia.orgrsc.orglibretexts.orglibretexts.org Although this approach results in a theoretical maximum yield of 50% for the desired enantiomer, it remains a widely used and practical method, especially on an industrial scale.

Diastereomeric Salt Formation and Crystallization

The most common method for chiral resolution is the formation of diastereomeric salts. wikipedia.orglibretexts.orgrsc.org This technique involves reacting the racemic amine with a chiral resolving agent, which is typically a chiral acid. The resulting salts are diastereomers and therefore have different physical properties, such as solubility. This difference in solubility allows for their separation by fractional crystallization.

For the resolution of racemic 1-(2-phenoxyphenyl)ethanamine, a chiral acid such as (+)-tartaric acid, (-)-mandelic acid, or a derivative thereof would be used. libretexts.orglibretexts.org The reaction of the racemic amine with the chiral acid forms a pair of diastereomeric salts: [(R)-amine·(chiral acid)] and [(S)-amine·(chiral acid)]. Due to their different solubilities in a given solvent, one of the diastereomeric salts will preferentially crystallize out of the solution. After separation of the crystals by filtration, the desired (R)-enantiomer can be recovered by treating the diastereomeric salt with a base to neutralize the acid.

The efficiency of the resolution depends on several factors, including the choice of the resolving agent, the solvent system, the crystallization temperature, and the rate of cooling.

Table 3: Common Chiral Resolving Agents for Amines

Resolving AgentType
(+)-Tartaric AcidChiral Acid
(-)-Dibenzoyltartaric AcidChiral Acid
(-)-Mandelic AcidChiral Acid
(+)-Camphor-10-sulfonic AcidChiral Acid
BrucineChiral Base (for resolving acidic compounds)
Note: This table lists commonly used resolving agents for the separation of racemic amines.

Chromatographic Separation Methods for Enantiomers

The resolution of racemic 1-(2-phenoxyphenyl)ethanamine into its constituent enantiomers is a critical step for the isolation of the desired (R)-enantiomer. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a powerful and widely used technique for this purpose. phenomenex.comphenomenex.com The separation is based on the differential transient diastereomeric complexes formed between the enantiomers and the chiral selector immobilized on the stationary phase. phenomenex.com

Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica support, are particularly effective for separating a broad range of chiral compounds, including primary amines. yakhak.org The choice of the specific CSP, mobile phase composition, and additives are crucial for achieving optimal separation.

For primary amines like 1-(2-phenoxyphenyl)ethanamine, normal-phase chromatography is often employed. A typical mobile phase consists of a non-polar solvent like hexane and a polar modifier, usually an alcohol such as ethanol or isopropanol. yakhak.org The addition of small amounts of acidic or basic additives to the mobile phase can significantly improve peak shape and resolution. nih.govchromatographyonline.com For basic analytes, acidic additives like trifluoroacetic acid (TFA) or methanesulfonic acid (MSA) can form ion pairs with the amine, leading to better interactions with the CSP. nih.govchromatographyonline.com

A general screening protocol for developing a separation method for 1-(2-phenoxyphenyl)ethanamine would involve testing a variety of polysaccharide-based CSPs with a mobile phase system of hexane/isopropanol. Further optimization would involve adjusting the alcohol percentage and the type and concentration of additives.

Table 1: Illustrative HPLC Conditions for Chiral Amine Separation

Chiral Stationary PhaseMobile PhaseAdditiveFlow Rate (mL/min)Detection
Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/Ethanol (90:10)0.1% Trifluoroacetic Acid1.0UV at 254 nm
Amylose tris(3,5-dichlorophenylcarbamate)Hexane/Isopropanol (80:20)0.2% Triethylamine0.8UV at 254 nm
Cyclofructan-based (LARIHC CF6-P)CO₂/Methanol (80:20) (SFC)0.3% TFA / 0.2% TEA3.0UV at 220 nm

This table presents typical starting conditions for the chiral separation of primary amines, which would be applicable for method development for 1-(2-phenoxyphenyl)ethanamine.

Deracemization Strategies

Deracemization is an elegant strategy to convert a racemate into a single, enantiomerically pure product, thus achieving a theoretical yield of 100%. One of the most effective methods for deracemization is through a dynamic kinetic resolution (DKR). This process combines a kinetic resolution with an in-situ racemization of the slower-reacting enantiomer.

For primary amines, a chemoenzymatic DKR is a well-established approach. This method typically involves an enzymatic acylation that selectively reacts with one enantiomer, coupled with a metal-based catalyst that facilitates the racemization of the unreacted amine.

A potential DKR strategy for this compound could involve the use of an immobilized lipase, such as Candida antarctica lipase B (CALB), for the enantioselective acylation of the (R)-enantiomer. scispace.comresearchgate.net In the presence of an acyl donor, like isopropyl acetate, CALB would selectively convert this compound into its corresponding amide. scispace.com

Simultaneously, a ruthenium-based catalyst can be employed to racemize the remaining (S)-1-(2-phenoxyphenyl)ethanamine. scispace.com This continuous racemization of the (S)-enantiomer ensures that the substrate pool for the enzymatic acylation is constantly replenished, allowing for the theoretical conversion of the entire racemic starting material into the acylated (R)-enantiomer. The final step would be the hydrolysis of the amide to yield the desired this compound.

Table 2: Components of a Dynamic Kinetic Resolution System for Primary Amines

ComponentExampleFunction
EnzymeNovozym 435 (immobilized CALB)Enantioselective acylation of the (R)-amine
Acyl DonorIsopropyl acetateProvides the acyl group for the enzymatic reaction
Racemization CatalystRuthenium complex (e.g., Shvo catalyst)Racemizes the unreacted (S)-amine
SolventTolueneReaction medium

Synthesis of Achiral Precursors to this compound

The primary achiral precursor for the synthesis of 1-(2-phenoxyphenyl)ethanamine is 2-phenoxyacetophenone. nih.gov This ketone can be synthesized through various methods, with the Williamson ether synthesis being a common and straightforward approach.

This synthesis involves the reaction of a phenoxide with an α-halo ketone. Specifically, sodium phenoxide, generated by treating phenol with a base like sodium hydroxide (B78521), is reacted with 2-bromoacetophenone. The phenoxide ion acts as a nucleophile, displacing the bromide from 2-bromoacetophenone to form the desired 2-phenoxyacetophenone.

Reaction Scheme:

Formation of Sodium Phenoxide: Phenol + Sodium Hydroxide → Sodium Phenoxide + Water

Williamson Ether Synthesis: Sodium Phenoxide + 2-Bromoacetophenone → 2-Phenoxyacetophenone + Sodium Bromide

The resulting 2-phenoxyacetophenone can then be converted to the racemic 1-(2-phenoxyphenyl)ethanamine through reductive amination. This one-pot reaction typically involves treating the ketone with an ammonia source, such as ammonium chloride, and a reducing agent, like sodium cyanoborohydride. This process first forms an intermediate imine, which is then reduced in situ to the corresponding primary amine.

Table 3: Synthesis of 2-Phenoxyacetophenone

Reactant 1Reactant 2ReagentSolventProduct
Phenol2-BromoacetophenoneSodium HydroxideAcetone or DMF2-Phenoxyacetophenone

Stereochemical Investigations and Control in Reactions Involving R 1 2 Phenoxyphenyl Ethanamine

Principles of Stereoselective and Stereospecific Reactions

In the realm of stereochemistry, reactions are often classified based on the stereochemical nature of their products and the relationship between the stereochemistry of the reactant and the product. This classification helps in predicting and understanding the outcome of a chemical transformation. The two key concepts in this classification are stereoselectivity and stereospecificity.

A stereoselective reaction is one in which a single reactant has the potential to form two or more stereoisomeric products, but one of the stereoisomers is formed in a greater amount than the others. This preference for a particular stereoisomer can be either partial or complete. The degree of stereoselectivity is often expressed as the diastereomeric excess (de) or enantiomeric excess (ee).

Enantioselective reactions are a subset of stereoselective reactions where one enantiomer is preferentially formed over the other. This requires the presence of a chiral influence, such as a chiral catalyst, reagent, or solvent.

Diastereoselective reactions are stereoselective reactions that result in the preferential formation of one diastereomer over another.

A stereospecific reaction , on the other hand, is a reaction in which different stereoisomers of the starting material react to give stereoisomerically different products. In other words, the stereochemistry of the product is dependent on the stereochemistry of the reactant. A stereospecific reaction is necessarily stereoselective, but the reverse is not always true. Stereospecific reactions often proceed through a mechanism that dictates a specific spatial arrangement for the transformation, such as the SN2 reaction, which proceeds with inversion of configuration.

The choice between a stereoselective and a stereospecific pathway can significantly impact the synthesis of complex molecules. For instance, in pharmaceutical synthesis, where only one enantiomer of a drug may be active and the other could be inactive or even harmful, highly stereoselective or stereospecific reactions are essential.

Studies on Enantioselective Induction Mechanisms

The chiral amine (R)-1-(2-Phenoxyphenyl)ethanamine can be employed as a chiral auxiliary to induce enantioselectivity in a variety of chemical transformations. A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary is removed. The effectiveness of a chiral auxiliary lies in its ability to create a sterically and/or electronically biased environment around the reactive center of the substrate.

While specific studies detailing the enantioselective induction mechanisms for this compound are not widely available, the principles can be understood by examining structurally similar and well-studied chiral auxiliaries, such as (R)-1-phenylethylamine. The phenoxyphenyl group in the target molecule is expected to exert a significant steric influence.

The general mechanism for enantioselective induction using a chiral amine auxiliary, such as in the alkylation of an enolate, typically involves the following steps:

Formation of a Chiral Adduct: The chiral amine is first reacted with a carboxylic acid or a similar substrate to form a chiral amide or imine.

Formation of a Stereodefined Intermediate: The resulting chiral adduct is then treated with a base to form a chiral enolate or a related reactive intermediate. The conformation of this intermediate is often locked by chelation or steric interactions involving the chiral auxiliary.

Stereo-differentiating Reaction: The reactive intermediate then reacts with an electrophile. The chiral auxiliary sterically blocks one face of the intermediate, forcing the electrophile to approach from the less hindered face. This results in the preferential formation of one diastereomer of the product.

Removal of the Auxiliary: The chiral auxiliary is then cleaved from the product to yield the enantiomerically enriched target molecule and recover the auxiliary for potential reuse.

The table below illustrates the effectiveness of a related chiral amine, pseudoephenamine, as a chiral auxiliary in asymmetric alkylation reactions, showcasing the high diastereoselectivities that can be achieved. This provides an insight into the potential of this compound to act in a similar capacity.

Table 1: Diastereoselective Alkylation of Amides Derived from Pseudoephenamine Data based on reactions using the analogous chiral auxiliary, pseudoephenamine.

Electrophile (R-X)ProductDiastereoselectivity (ds)Reference
MeIAlkylated Amide>99:1
BnBrAlkylated Amide>99:1
Allyl IodideAlkylated Amide>99:1

Diastereoselective Control in Reactions Using this compound Derivatives

When a molecule already contains a chiral center and a new stereocenter is created during a reaction, the two resulting stereoisomers are diastereomers. The selective formation of one diastereomer over the other is known as diastereoselective control. Derivatives of this compound, where the amine is part of a larger molecule, can exert significant diastereoselective control in subsequent reactions.

The source of this control is the pre-existing stereocenter from the this compound moiety. This chiral center influences the approach of reagents to a nearby prochiral center within the same molecule. This "substrate control" dictates the stereochemical outcome of the reaction. The bulky phenoxyphenyl group can effectively shield one face of the molecule, directing the incoming reagent to the opposite face.

For example, in the reduction of a ketone or the addition of a nucleophile to an imine derived from this compound, the stereochemical outcome at the newly formed stereocenter is influenced by the existing (R)-configured center. This principle is widely used in the synthesis of complex molecules with multiple stereocenters.

Detailed research findings on the diastereoselective control exerted by derivatives of this compound are limited. However, the principles can be illustrated by the diastereoselective synthesis of steviol (B1681142) derivatives, where a structurally similar chiral amine, (R)-1-(2-naphthyl)ethylamine, was used. In this synthesis, the oxirane ring of an epoxide was opened with the chiral amine, resulting in the formation of an aminotriol with high diastereoselectivity.

The table below presents hypothetical results based on the expected outcome of a diastereoselective reduction of an imine derived from this compound, illustrating the potential for high diastereomeric excess.

Table 2: Hypothetical Diastereoselective Reduction of an Imine Derived from this compound This table presents expected outcomes based on established principles of diastereoselective synthesis.

Substrate (Imine from R-C(O)R')Reducing AgentMajor DiastereomerExpected Diastereomeric Excess (de)
N-(1-(2-phenoxyphenyl)ethylidene)anilineNaBH4(R,R)- or (R,S)-diamineHigh
N-(1-(2-phenoxyphenyl)ethylidene)benzylamineH2, Pd/C(R,R)- or (R,S)-diamineHigh

Application of R 1 2 Phenoxyphenyl Ethanamine in Asymmetric Catalysis and Synthesis

As a Chiral Ligand in Metal-Catalyzed Asymmetric Reactions

A chiral ligand is a molecule that binds to a central metal atom to form a catalyst complex, influencing the stereochemical outcome of a reaction without being covalently bonded to the substrate. The primary and well-documented application of (R,R)-pseudoephenamine is as a chiral auxiliary, where it is temporarily attached to the substrate to direct a stereoselective transformation. nih.govnih.gov There is limited specific information in the reviewed literature on the use of (R,R)-pseudoephenamine itself as a chiral ligand for metal-catalyzed reactions. Its utility is most profoundly realized when it is part of the substrate, as detailed in the following sections.

Information regarding the design of ligands based on (R,R)-pseudoephenamine and their structure-activity relationships is not extensively available, as its principal role is not that of a ligand but an auxiliary.

There is no significant body of research demonstrating the application of (R,R)-pseudoephenamine as a chiral ligand in metal-catalyzed asymmetric carbon-carbon bond formation.

There is no significant body of research demonstrating the application of (R,R)-pseudoephenamine as a chiral ligand in metal-catalyzed asymmetric carbon-heteroatom bond formation.

As a Chiral Auxiliary in Substrate-Controlled Asymmetric Synthesis

The most prominent and powerful application of (R,R)-pseudoephenamine is as a chiral auxiliary. nih.gov In this role, the chiral molecule is covalently and temporarily attached to a prochiral substrate. It then directs the stereoselective formation of a new stereocenter before being cleaved, yielding an enantiomerically enriched product. caltech.edu (R,R)-Pseudoephenamine was developed as a practical, unregulated alternative to pseudoephedrine, offering equal or superior performance in many asymmetric transformations. deepdyve.comharvard.edu

The first step in utilizing (R,R)-pseudoephenamine as a chiral auxiliary is its condensation with a carboxylic acid (or its activated form, like an acid chloride) to form a stable tertiary amide. nih.govharvard.edu This reaction proceeds with high yield. A notable advantage of pseudoephenamine-derived amides is their high propensity to be crystalline solids. nih.govdeepdyve.com This physical property facilitates purification by recrystallization and simplifies handling and characterization. Furthermore, their NMR spectra typically show sharp, well-defined signals, which is an improvement over the often-broadened signals seen with corresponding pseudoephedrine amides. nih.govdeepdyve.com

The chiral amides derived from (R,R)-pseudoephenamine are exceptional substrates for diastereoselective enolate reactions, particularly alkylations and aldol (B89426) reactions.

Diastereoselective Alkylation: The enolates of pseudoephenamine amides, typically generated with a strong base like lithium diisopropylamide (LDA) in the presence of lithium chloride, undergo highly diastereoselective alkylations with a variety of alkyl halides. nih.govacs.org This method is especially effective for the synthesis of α-branched and, notably, α-quaternary carbon centers, which are challenging to construct stereoselectively. nih.govnih.gov Research has shown that alkylation reactions using the pseudoephenamine auxiliary often proceed with significantly higher diastereoselectivity compared to those using the traditional pseudoephedrine auxiliary, particularly when creating quaternary centers. nih.govdeepdyve.com

For instance, the alkylation of the α,α-disubstituted pseudoephenamine amide derived from 2-methyl-2-phenylpropanoic acid with allyl bromide proceeds with a diastereomeric ratio of ≥19:1, a notable improvement over the 9.0:1 ratio observed with the pseudoephedrine equivalent. nih.gov

EntryAlkylating Agent (RX)Product (R³)Diastereomeric Ratio (dr) [Pseudoephenamine]Diastereomeric Ratio (dr) [Pseudoephedrine]
1MePhAllyl-BrAllyl≥19:19.0:1
2MePhBn-BrBenzyl≥19:17.0:1
3MePhEt-IEthyl≥19:114:1
4Mei-PrAllyl-BrAllyl≥19:116:1
5Mei-PrBn-BrBenzyl≥19:111:1
6MeCH₂OBnAllyl-BrAllyl9.9:15.0:1

Table 1: Diastereoselective alkylation to form quaternary carbon centers using (R,R)-pseudoephenamine amide enolates. Data sourced from Morales, M. R., Mellem, K. T., & Myers, A. G. (2012). nih.gov

The protocol has also been successfully applied to conjugate addition-alkylation sequences with α,β-unsaturated pseudoephenamine amides to construct quaternary centers. nih.gov After the diastereoselective alkylation, the chiral auxiliary can be cleanly removed under acidic or basic hydrolysis conditions to yield the enantiomerically enriched carboxylic acid, or reduced to furnish the corresponding chiral alcohol. nih.govharvard.edu

Diastereoselective Aldol Reactions: More recent work has expanded the utility of this auxiliary to the direct aldolization of pseudoephenamine glycinamide (B1583983). nih.gov Enolization of (R,R)-pseudoephenamine glycinamide followed by the addition of an aldehyde or ketone yields syn-β-hydroxy-α-amino acid derivatives with high diastereoselectivity. These aldol products, which are often crystalline solids, can be hydrolyzed to the free β-hydroxy-α-amino acids or reduced to valuable 2-amino-1,3-diols. nih.gov This methodology provides efficient access to important chiral building blocks for the synthesis of complex molecules, including novel antibiotics. nih.gov

Auxiliary Cleavage and Recovery

In asymmetric synthesis, a chiral auxiliary is a temporarily incorporated chemical moiety that directs the stereochemical outcome of a reaction. wikipedia.org After inducing the desired chirality in the product, the auxiliary must be cleanly removed without racemizing the newly formed stereocenter, and ideally, it should be recoverable for reuse to maintain process efficiency and cost-effectiveness. wikipedia.org For chiral primary amines like (R)-1-(2-Phenoxyphenyl)ethanamine, the most common linkage to a substrate is an amide bond.

While specific cleavage protocols for amides derived from this compound are not extensively documented, the methods used for its close, non-phenoxylated analogue, 1-phenylethylamine (B125046) (α-PEA), are well-established and directly applicable. The cleavage of the robust amide bond formed between the auxiliary and the substrate typically requires forcing conditions.

Common methods for the cleavage of N-(1-phenylethyl)amides include:

Acid Hydrolysis: This is a frequently used method, often involving strong mineral acids at elevated temperatures. For instance, hydrolysis with 6N hydrochloric acid at 90 °C is a standard procedure for cleaving α-PEA amides. nih.gov

Reductive Cleavage: Catalytic hydrogenolysis provides a milder alternative for removing the entire α-phenylethyl group. This is typically achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. nih.gov

Alternative Acid-Catalyzed Cleavage: Research has shown that methanesulfonic acid (MsOH) can be a highly efficient reagent for this transformation. This method can be more effective than traditional acid hydrolysis or reductive approaches and has been shown to selectively cleave the N-(1-phenylethyl) group even in the presence of other sensitive groups like an N-benzyl group. researchgate.net

The recovery of the auxiliary after cleavage is a crucial step for economic viability. Following hydrolysis, the protonated amine can be separated from the desired carboxylic acid product through extraction and then deprotonated with a base to regenerate the free amine for subsequent use.

Table 1: Representative Cleavage Conditions for Analogous 1-Phenylethylamine Auxiliaries

MethodReagents & ConditionsSubstrate TypeReference
Acid Hydrolysis6N HCl, 90 °CCarboxamides nih.gov
HydrogenolysisH₂, Pd/CN-Aryl Amines nih.gov
Acid-CatalyzedMethanesulfonic Acid (MsOH), Toluene, refluxCarboxamides researchgate.net

As an Organocatalyst or Component in Organocatalytic Systems

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern asymmetric synthesis. Chiral primary amines are a privileged class of organocatalysts capable of activating substrates through different catalytic cycles. nih.gov this compound, with its chiral center and primary amine group, is structurally primed to participate in several modes of organocatalysis.

Enamine-Based Catalysis

Enamine catalysis involves the reversible reaction of a primary or secondary amine with an enolizable aldehyde or ketone to form a nucleophilic enamine intermediate. nobelprize.org The chirality of the amine catalyst is transferred during the subsequent reaction of the enamine with an electrophile, thereby controlling the stereochemistry of the product. Primary amines like this compound are well-suited for this type of activation.

The general mechanism proceeds as follows:

Enamine Formation: The chiral primary amine condenses with a carbonyl compound (e.g., a ketone or aldehyde) to form a chiral enamine. This step raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the substrate, making it more nucleophilic.

Stereoselective Attack: The enamine attacks an electrophile (e.g., a Michael acceptor or an alkyl halide). The stereochemistry of the approach is dictated by the chiral environment created by the catalyst, leading to the formation of a new stereocenter.

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the functionalized carbonyl product and regenerate the chiral amine catalyst, allowing it to re-enter the catalytic cycle. nobelprize.orgrsc.org

Although specific applications of this compound in this mode are not widely reported, its structural analogue, 1-phenylethylamine, has been incorporated into various catalytic scaffolds that operate via enamine intermediates. nih.gov

Iminium-Based Catalysis

In contrast to enamine catalysis, iminium-based catalysis renders the substrate electrophilic. This activation mode is primarily used for α,β-unsaturated aldehydes and ketones. The condensation of a chiral amine with an enal or enone forms a chiral iminium ion. mdpi.com This transformation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, activating it for attack by a nucleophile. rsc.org

The catalytic cycle typically involves:

Iminium Ion Formation: The chiral primary amine reversibly condenses with an α,β-unsaturated carbonyl compound.

Stereoselective Nucleophilic Attack: A nucleophile adds to the β-position of the activated iminium ion. The chiral auxiliary shields one face of the molecule, directing the nucleophile to the opposite face and ensuring high stereoselectivity.

Hydrolysis: The resulting enamine intermediate is hydrolyzed to release the chiral product and the regenerated amine catalyst. mdpi.comnih.gov

This strategy is a powerful tool for a wide range of transformations, including conjugate additions and cycloadditions. The use of primary amine catalysts in iminium-mediated reactions is a well-established field, providing a reliable platform for asymmetric synthesis. acs.org

Bifunctional Catalysis

Bifunctional catalysis represents a more sophisticated approach where a single catalyst possesses two distinct functional groups that work in concert to activate both the nucleophile and the electrophile simultaneously. Chiral primary amines are excellent building blocks for such catalysts.

In a typical bifunctional primary amine-based catalyst, the amine group activates a carbonyl compound through enamine formation, as described above. A second functional group, often a hydrogen-bond donor like a thiourea, urea, or benzimidazole (B57391) moiety, is positioned to activate the electrophilic partner and help organize the transition state. wikipedia.orgscialert.net

For example, a bifunctional catalyst derived from a chiral primary amine could be used in a Michael addition as follows:

The primary amine moiety forms a chiral enamine with a ketone donor.

Simultaneously, the hydrogen-bonding group (e.g., thiourea) on the catalyst backbone binds to and activates the nitroalkene acceptor.

This dual activation within a single, organized transition state leads to high reactivity and stereoselectivity.

Modular organocatalysts incorporating fragments of 1-phenylethylamine have been successfully developed for reactions like the Baylis-Hillman and Michael reactions, demonstrating the viability of this approach for the structural class to which this compound belongs. mdpi.com

Theoretical and Computational Studies of R 1 2 Phenoxyphenyl Ethanamine and Its Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed in chemistry and materials science to predict molecular properties and reaction mechanisms. For a chiral amine like (R)-1-(2-Phenoxyphenyl)ethanamine, DFT calculations can provide deep insights into its conformational landscape, the energetics of its reactions, and the origins of stereoselectivity.

The three-dimensional structure of a molecule is crucial to its function and reactivity. This compound possesses multiple rotatable bonds, leading to a variety of possible conformations. Conformational analysis using DFT can identify the most stable (lowest energy) conformations and the energy barriers between them. This is achieved by systematically rotating the bonds of interest and calculating the energy of the resulting geometries. The results of such an analysis can be presented in a potential energy surface map.

For a molecule like this compound, key dihedral angles to be investigated would include the C-C bond of the ethylamine (B1201723) side chain and the C-O and C-C bonds connecting the phenyl rings. The relative energies of different conformers are critical for understanding which shapes the molecule is likely to adopt in solution and how it will interact with other molecules. For instance, a DFT study on chiral hindered amides highlighted how different conformations (planar or perpendicular) can be adopted depending on the functional groups attached to the nitrogen atom. researchgate.net

Table 1: Representative DFT-Calculated Relative Energies of Hypothetical Conformers of a Chiral Amine

ConformerDihedral Angle (°)Relative Energy (kcal/mol)Population (%) at 298 K
A (Global Minimum) 600.0075.8
B 1801.2015.1
C -602.509.1

Note: This table presents hypothetical data to illustrate the typical output of a DFT conformational analysis. Specific values for this compound would require dedicated calculations.

When this compound acts as a catalyst or a reactant in an asymmetric reaction, understanding the transition state (TS) is paramount for explaining the observed stereoselectivity. The transition state is the highest energy point along the reaction coordinate, and its structure determines the kinetic feasibility and the stereochemical outcome of the reaction. DFT calculations are instrumental in locating and characterizing these fleeting structures. acs.org

For example, in a reaction where the amine acts as a nucleophile, DFT can model the approach of the amine to the electrophile. By calculating the energies of the transition states leading to the different possible stereoisomeric products, one can predict which product will be formed preferentially. acs.org These calculations often reveal the subtle non-covalent interactions, such as hydrogen bonds or steric repulsions, that stabilize one transition state over another, thus controlling the enantioselectivity. acs.org A study on the photocatalytic asymmetric synthesis of α-trialkyl-α-tertiary amines utilized DFT to support a stereochemical model where an intramolecular hydrogen bond rigidifies the transition state of the enantiodetermining step. nih.gov

By comparing the calculated energies of the diastereomeric transition states, DFT can be used to predict the stereochemical outcome of a reaction. The difference in the free energy of activation (ΔΔG‡) between the two transition states is directly related to the enantiomeric excess (ee) or diastereomeric ratio (dr) of the product.

A general rule of thumb is that a ΔΔG‡ of 1.4 kcal/mol at room temperature corresponds to an enantiomeric ratio of approximately 90:10. DFT calculations can thus provide a quantitative prediction of the stereoselectivity of a reaction involving this compound, guiding the design of more efficient and selective synthetic processes. chemrxiv.org For instance, computational studies on chiral phosphoric acid-catalyzed reactions have successfully used DFT to design catalysts with enhanced enantioselectivity by analyzing the transition state energies.

Molecular Mechanics and Dynamics Simulations

While DFT provides a high level of theory, it is computationally expensive for large systems or long-timescale simulations. Molecular mechanics (MM) and molecular dynamics (MD) simulations offer a computationally more feasible alternative for studying the behavior of molecules in a condensed phase, such as in solution.

When this compound is used as a chiral ligand in a metal complex or as an organocatalyst, its interaction with the substrate is key to the catalytic cycle. Molecular dynamics simulations can model the dynamic binding and unbinding events between the amine (or its derivative) and a substrate. These simulations provide a detailed picture of the intermolecular forces at play, including hydrogen bonding, van der Waals interactions, and electrostatic interactions. nsf.govnih.gov

By analyzing the trajectories of the atoms over time, researchers can identify the preferred binding modes and the specific amino acid residues or functional groups responsible for the interaction. This information is crucial for understanding the mechanism of catalysis and for the rational design of improved catalysts.

Table 2: Representative Intermolecular Interaction Energies from a Hypothetical MD Simulation of a Chiral Amine-Substrate Complex

Interaction TypeAverage Energy (kcal/mol)Key Interacting Groups
Hydrogen Bonding -5.2Amine N-H with Substrate Carbonyl O
van der Waals -8.7Phenoxy Phenyl Ring with Substrate Aromatic Ring
Electrostatic -3.1Amine Nitrogen with Substrate Partial Positive Charge

Note: This table illustrates the type of data obtainable from MD simulations. The values are hypothetical and not specific to this compound.

Chiral recognition, the ability of a chiral molecule to differentiate between the enantiomers of another chiral compound, is fundamental to many biological and chemical processes. Molecular dynamics simulations are a powerful tool to investigate the molecular basis of chiral recognition. nsf.govnih.govresearchgate.net

In the context of this compound, MD simulations could be used to model its interaction with a racemic mixture of a chiral substrate. By comparing the binding free energies and the interaction patterns of the (R)-amine with the (R)- and (S)-enantiomers of the substrate, one can elucidate the mechanism of chiral discrimination. nih.gov These simulations often reveal that subtle differences in the three-dimensional fit and the network of intermolecular interactions are responsible for the preferential binding of one enantiomer over the other. nsf.govresearchgate.net Studies on polysaccharide-based chiral stationary phases have successfully used MD to understand the chiral recognition mechanism in chromatographic separations. researchgate.netnih.gov

Quantum Chemical Descriptors and Reactivity Analysis

Computational chemistry provides a powerful lens for understanding the intrinsic electronic properties of a molecule and predicting its reactivity. Through methods like Density Functional Theory (DFT), it is possible to calculate a range of quantum chemical descriptors that offer insights into the behavior of this compound. These descriptors help in elucidating the molecule's stability, reactivity, and the nature of its interactions.

At the heart of reactivity analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. A smaller energy gap (ΔE) between the HOMO and LUMO generally signifies higher reactivity, as less energy is required to excite an electron from the occupied to the unoccupied orbital, facilitating chemical reactions.

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when a molecule accepts an electron. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution or charge transfer. It is calculated as η = (I - A) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η), indicating a higher propensity for chemical reaction.

Electrophilicity Index (ω): This descriptor measures the stabilization in energy when the system acquires an additional electronic charge from the environment. It is defined as ω = χ² / 2η. A higher electrophilicity index points to a greater capacity of the molecule to act as an electrophile.

For this compound, theoretical calculations would reveal the specific values for these descriptors, allowing for a detailed analysis of its reactivity profile. The phenoxy and phenyl groups, being electron-rich aromatic systems, are expected to significantly influence the electron distribution and the energies of the frontier orbitals. The amine group, with its lone pair of electrons, will also play a crucial role in the molecule's nucleophilic character.

The following tables present hypothetical, yet representative, data for the quantum chemical descriptors of this compound, calculated using a standard DFT method (e.g., B3LYP with a 6-31G(d,p) basis set).

Table 1: Calculated Energies of Frontier Molecular Orbitals

Parameter Energy (eV)
EHOMO -5.87
ELUMO -0.25

Table 2: Global Reactivity Descriptors

Descriptor Value
Ionization Potential (I) 5.87 eV
Electron Affinity (A) 0.25 eV
Electronegativity (χ) 3.06
Chemical Hardness (η) 2.81
Chemical Softness (S) 0.178

The relatively large energy gap suggested in Table 1 would indicate that this compound is a kinetically stable molecule. The calculated global reactivity descriptors in Table 2 would further quantify its chemical behavior, suggesting a moderate electrophilicity and a high resistance to change in its electron distribution.

Beyond global descriptors, local reactivity can be analyzed using parameters such as Fukui functions or by visualizing the Molecular Electrostatic Potential (MEP). An MEP map would illustrate the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) in red and electron-deficient regions (electrophilic sites) in blue. For this compound, the lone pair on the nitrogen atom of the ethanamine moiety would be expected to be a primary site for nucleophilic attack, while the aromatic rings could also participate in electrophilic aromatic substitution reactions, with the specific sites of reaction being predictable from local reactivity descriptors. These computational tools, therefore, provide a comprehensive framework for understanding and predicting the chemical reactivity of this compound.

Derivatization and Exploration of Analogues for Enhanced Stereocontrol

Synthesis of Structurally Modified (R)-1-(2-Phenoxyphenyl)ethanamine Derivatives

The synthesis of derivatives of this compound is approached through several strategic modifications to the parent molecule. These modifications can target the phenoxy group, the phenyl ring to which the ethylamine (B1201723) chain is attached, or the amine moiety itself.

A primary strategy involves altering the electronic nature and steric bulk of the phenoxy substituent. For instance, analogues such as 2-(2-alkoxyphenoxy)ethylamines have been synthesized. The preparation of these compounds can be achieved through multi-step processes, often starting from guaiacol (B22219) and involving reagents like bromo-acetonitrile, followed by reduction. google.com Another patented route involves reacting a 1-chloro-2-(2-alkoxyphenoxy)ethane compound with potassium phthalimide, followed by hydrolysis with potassium hydroxide (B78521) to yield the desired primary amine. google.com

Another common derivatization pathway is the acylation of the primary amine group. The reaction of this compound with various acid chlorides or anhydrides produces a range of chiral amides. This approach is analogous to the well-established use of pseudoephedrine as a chiral auxiliary, where its N-acylated derivatives are key intermediates for diastereoselective alkylations. nih.gov These amide derivatives can then be used to generate enantiomerically enriched carboxylic acids, ketones, and alcohols. nih.gov

Furthermore, modifications can be made to the aromatic rings. Introducing substituents, such as halogens, alkyl, or alkoxy groups, at various positions on either the phenoxy ring or the main phenyl ring allows for a systematic investigation of their impact on stereocontrol. These syntheses often follow standard aromatic substitution reactions or begin with appropriately substituted starting materials prior to the construction of the ethylamine side chain. For example, chiral derivatizing agents with similar bi-aryl ether backbones have been synthesized by replacing components of existing reagents with new chiral amines, demonstrating the modularity of this synthetic approach. nih.gov

Investigation of Electronic and Steric Effects on Asymmetric Induction

The stereochemical outcome of an asymmetric reaction is governed by the subtle interplay of electronic and steric interactions within the transition state. By systematically modifying the structure of this compound, researchers can probe these effects to develop more effective chiral auxiliaries and ligands.

Electronic Effects: The introduction of electron-donating groups (EDG) or electron-withdrawing groups (EWG) onto the aromatic framework of the molecule can significantly alter its interaction with substrates and reagents. Research on other chiral molecules has shown that these electronic modifications can have a profound and sometimes conflicting impact on enantioselectivity. nih.gov For example, in the asymmetric aminohydroxylation of certain substrates, O-benzoyl groups (an EWG) show greater selectivity with an EDG on a nearby phenyl ring, while O-benzyl substrates show the opposite trend. nih.gov

In the context of this compound derivatives, placing an EWG (e.g., -Cl, -F, -CF₃) on the phenoxy ring could enhance π-π stacking interactions or alter the Lewis basicity of the ether oxygen, influencing the geometry of the transition state complex. Conversely, an EDG (e.g., -CH₃, -OCH₃) might increase the electron density of the aromatic system, affecting its catalytic activity. Studies on similar systems have demonstrated that EWGs often lead to higher enantiomeric excess (% ee). researchgate.net

Steric Effects: The size and position of substituents create steric hindrance that can effectively shield one face of a prochiral substrate, forcing an incoming reagent to attack from the less hindered face. Increasing the bulk of the substituent on the phenoxy group (e.g., replacing phenyl with a naphthyl or tert-butylphenyl group) is a common strategy to enhance facial discrimination. However, excessive steric bulk can also hinder the reaction rate. The goal is to find an optimal balance that maximizes stereoselectivity without compromising chemical yield. Computational studies, including DFT calculations and the generation of steric maps, are increasingly used to quantify and visualize these steric contributions, aiding in the rational design of catalysts. mdpi.com

The following table illustrates hypothetical research findings on how different substituents on the phenoxy ring of a this compound derivative might influence the outcome of a model asymmetric addition reaction.

Derivative Substituent (at 4'-position of phenoxy ring)Substituent TypeObserved Yield (%)Enantiomeric Excess (% ee)
-H (Parent Compound)Neutral9085
-CH₃Electron-Donating (EDG)8882
-OCH₃Strong Electron-Donating (EDG)8578
-FWeak Electron-Withdrawing (EWG)9291
-ClElectron-Withdrawing (EWG)9194
-CF₃Strong Electron-Withdrawing (EWG)8997

This table is a hypothetical representation based on established principles of asymmetric catalysis. nih.govresearchgate.net

Development of Libraries of Related Chiral Amines for High-Throughput Screening in Asymmetric Reactions

The systematic derivatization of the this compound scaffold lends itself perfectly to the principles of combinatorial chemistry and high-throughput screening (HTS). nih.gov Rather than synthesizing and testing derivatives one by one, researchers can generate a "library" containing a large number of structurally related but distinct chiral amines. This library can then be rapidly screened against a specific asymmetric reaction to identify the optimal catalyst or auxiliary for that transformation.

The design of such a library involves the strategic and diverse combination of different building blocks. For the this compound scaffold, this could involve variations at three key positions:

The Amine Group: Creating derivatives like amides, sulfonamides, or secondary amines.

The Main Phenyl Ring: Introducing a range of small substituents (e.g., -F, -Cl, -Me) at the ortho-, meta-, and para-positions.

The Phenoxy Group: Varying substituents on this ring to modulate electronic and steric properties extensively.

Commercial vendors offer large, diverse collections of chemical compounds, including those with multiple chiral centers, which can serve as a starting point or a model for creating these specialized libraries. upenn.eduasinex.com

A critical bottleneck in HTS for asymmetric catalysis is the rapid and accurate analysis of both yield and enantiomeric excess for hundreds or thousands of reactions. nih.gov Modern analytical techniques have been developed to address this challenge. For instance, a novel screening protocol can use a fluorescent indicator displacement assay to quickly quantify the concentration of the chiral amine product, thereby determining the reaction yield. nih.gov Subsequently, the enantiomeric excess of the successful hits can be determined using high-throughput circular dichroism (CD) spectroscopy. nih.gov This combination of rapid synthesis and advanced analytics allows for the efficient discovery of highly effective chiral catalysts from a large pool of candidates.

Future Directions and Emerging Research Avenues

Integration with Flow Chemistry and Continuous Processing for Enantiopure Synthesis

The shift from traditional batch processing to continuous flow chemistry represents a significant advancement in chemical manufacturing, offering improved safety, efficiency, and scalability. whiterose.ac.uk For the synthesis of chiral amines such as (R)-1-(2-Phenoxyphenyl)ethanamine, flow chemistry provides a powerful platform for achieving high enantiopurity.

Continuous flow reactors, particularly packed-bed reactors with immobilized enzymes, are being explored for the kinetic resolution of racemic amines. whiterose.ac.uk This approach allows for the continuous separation of enantiomers with short residence times and high efficiency. whiterose.ac.uk For instance, the enzymatic kinetic resolution of a chiral primary amine in a continuous packed-bed reactor has demonstrated the potential for achieving high enantiomeric excess (ee) in a matter of minutes. whiterose.ac.uk

Table 1: Comparison of Batch vs. Flow Chemistry for Chiral Amine Synthesis

FeatureBatch ProcessingFlow Chemistry
Safety Higher risk due to large volumes of reagentsImproved safety with smaller reaction volumes
Efficiency Often lower throughput and longer reaction timesHigher throughput and shorter residence times whiterose.ac.uk
Scalability Challenging to scale up consistentlyMore straightforward and predictable scalability
Process Control More difficult to control temperature and mixingPrecise control over reaction parameters
Integration Difficult to integrate multiple stepsAmenable to telescoped and automated processes rsc.orgnih.gov

Applications in Novel Catalytic Systems (e.g., Photoredox, Electrochemistry)

The exploration of novel catalytic systems is opening up new synthetic routes to chiral amines. Photoredox and electrochemical methods are at the forefront of this research, offering unique reactivity and milder reaction conditions compared to traditional methods. rsc.orgpharmtech.com

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis. rsc.orgnih.gov This technique utilizes light-absorbing catalysts to generate highly reactive intermediates that can participate in a wide range of chemical transformations. ed.ac.uk For the synthesis of chiral amines, photoredox catalysis can be applied to reductive couplings, photocycloadditions, and C-H functionalization processes. nih.gov The use of red light in photoredox catalysis is particularly promising for applications in biological systems due to its deeper tissue penetration and lower phototoxicity. columbia.edu

Electrochemistry: Electrochemical synthesis offers a green and sustainable alternative for redox reactions by using electrons as "reagents," which minimizes waste generation. pharmtech.com This method can be used to generate reactive intermediates from organic molecules at an electrode surface under mild conditions. pharmtech.com In the context of chiral amine synthesis, electrochemistry can be employed for the construction of C(sp3)-C(sp3) bonds and the diazidation of alkenes, providing access to important precursors of vicinal diamines. pharmtech.com The development of electrochemical methods for the synthesis of complex molecules like 1,2,4,5-tetrasubstituted imidazoles from simple starting materials highlights the potential of this technology. rsc.orgresearchgate.net

Advanced Characterization Techniques for Stereochemical Purity and Mechanistic Elucidation

The accurate determination of stereochemical purity is crucial for the development and application of enantiopure compounds. heraldopenaccess.us Advanced analytical techniques are essential for both quality control and for gaining a deeper understanding of reaction mechanisms.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the workhorse for determining the enantiomeric excess (ee) of chiral compounds. heraldopenaccess.usuma.esnih.govphenomenex.com The development of new chiral stationary phases (CSPs) continues to expand the range of molecules that can be separated. phenomenex.com Modern HPLC methods, sometimes coupled with chiroptical detectors like circular dichroism (CD), allow for the accurate quantification of enantiomers even without pure enantiomer standards. heraldopenaccess.usuma.esnih.gov This is particularly valuable in the early stages of research when pure standards may not be available. uma.es

Vibrational Circular Dichroism (VCD): For the unambiguous determination of the absolute configuration of chiral molecules, especially non-crystalline compounds, VCD spectroscopy combined with density functional theory (DFT) calculations is a powerful tool. mdpi.com This technique measures the differential absorption of left and right circularly polarized infrared light and can provide definitive structural information. mdpi.com

A deeper understanding of reaction mechanisms is critical for optimizing synthetic processes. The combination of these advanced analytical techniques with kinetic studies and computational modeling allows researchers to elucidate reaction pathways and identify key intermediates and transition states. This knowledge is invaluable for designing more efficient and selective catalysts and reaction conditions.

Sustainable and Green Chemistry Approaches in its Synthesis and Application

The principles of green chemistry are increasingly guiding the development of new synthetic methods. d-nb.info For a molecule like this compound, this translates to a focus on atom economy, the use of renewable resources, and the reduction of waste. nih.gov

Biocatalysis: The use of enzymes as catalysts (biocatalysis) is a cornerstone of green chemistry. nih.govnih.gov Enzymes offer exceptional selectivity under mild reaction conditions and can significantly reduce the environmental impact of chemical processes. rsc.orgnih.gov For the synthesis of chiral amines, enzymes like transaminases, oxidases, and dehydrogenases are being extensively engineered to improve their stability, substrate scope, and catalytic efficiency. nih.govchemrxiv.orgresearchgate.net Immobilization of these enzymes on solid supports further enhances their industrial applicability by allowing for easy separation and reuse. nih.gov

Asymmetric Hydrogenation: Transition metal-catalyzed asymmetric hydrogenation is another highly efficient and atom-economical method for producing chiral amines. nih.govacs.org This method directly converts prochiral precursors like imines or enamines into the desired chiral amine with high enantioselectivity, often with minimal waste generation. nih.govacs.org

The development of sustainable processes also extends to the choice of solvents and reagents, with a preference for greener alternatives. The integration of these green chemistry approaches will be crucial for the future large-scale and environmentally responsible production of this compound and other valuable chiral compounds.

Q & A

What are the effective synthetic routes for enantioselective preparation of (R)-1-(2-Phenoxyphenyl)ethanamine?

Basic
The synthesis of this compound typically involves chiral resolution or catalytic asymmetric methods. A common approach is the kinetic resolution of racemic mixtures using chiral tartaric acid derivatives, as demonstrated in the resolution of structurally similar amines like (S)-1-Phenylethylamine . Alternatively, asymmetric hydrogenation of imine precursors using transition-metal catalysts (e.g., Ru-BINAP complexes) can yield the R-enantiomer with high enantiomeric excess (ee). For intermediates, bromo- or chloro-substituted aryl precursors (e.g., 2-bromo-6-fluorophenyl derivatives) can be coupled with ethylamine derivatives under palladium catalysis .

How can enantiomeric purity of this compound be determined experimentally?

Basic
Enantiomeric purity is best assessed via chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) or by polarimetry. Specific rotation values (e.g., [α]ᴅ²⁵ = -40° for (S)-1-Phenylethylamine) provide a baseline for comparison . Nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., Eu(hfc)₃) can also resolve enantiomers. Mass spectrometry (MS) coupled with ion mobility separation offers advanced resolution for complex mixtures .

Which density functional theory (DFT) methods are optimal for predicting the thermochemical properties of this compound?

Advanced
Hybrid functionals like B3LYP, which incorporate exact exchange (e.g., 20% Hartree-Fock exchange), are recommended for accurate thermochemical predictions. Becke’s 1993 study showed that functionals combining gradient corrections and exact exchange reduce errors in atomization energies to <2.4 kcal/mol . For non-covalent interactions (e.g., π-π stacking in phenyl groups), dispersion-corrected functionals (e.g., B3LYP-D3) improve accuracy . Basis sets such as 6-311++G(d,p) balance computational cost and precision for amine derivatives.

How can crystallographic data contradictions (e.g., anisotropic displacement parameters) be resolved during structure refinement?

Advanced
Discrepancies in anisotropic displacement ellipsoids may arise from crystal twinning or disorder. Using the SHELX suite (e.g., SHELXL), refine the structure with restraints for bond lengths and angles in disordered regions . For twinned crystals, the TWIN/BASF commands in SHELX can model twin laws. WinGX software provides visualization tools (ORTEP) to validate thermal motion models . Cross-validate with spectroscopic data (e.g., NMR) to confirm molecular geometry.

What strategies are used to analyze substituent effects on the pharmacological activity of this compound derivatives?

Advanced
Structure-activity relationship (SAR) studies involve synthesizing analogs with halogen (e.g., 4-bromo, 3,4-dichloro) or electron-withdrawing groups (e.g., trifluoromethoxy) at the phenyl ring . Computational docking (AutoDock Vina) into target receptors (e.g., GPCRs) identifies key binding interactions. In vitro assays (e.g., cAMP inhibition for adrenergic receptors) quantify activity changes. Correlate Hammett σ values of substituents with bioactivity to derive linear free-energy relationships (LFERs).

What purification techniques are suitable for isolating this compound from reaction mixtures?

Basic
Column chromatography on silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) effectively separates polar amines. For enantiomerically pure isolates, chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) are preferred. Recrystallization from ethanol/water (1:5) at low temperatures (2–8°C) enhances purity, as noted for similar amines .

How does the inclusion of exact exchange in DFT functionals improve the prediction of molecular properties for chiral amines?

Advanced
Exact exchange mitigates self-interaction errors in density functionals, critical for accurately modeling electron delocalization in aromatic systems and hydrogen-bonding networks. Becke’s 1993 work demonstrated that hybrid functionals (e.g., B3LYP) reduce errors in ionization potentials and proton affinities by 30–50% compared to pure gradient-corrected functionals . This is particularly relevant for amines, where lone-pair interactions influence conformational stability.

How can contradictions between NMR and X-ray crystallography data be resolved for this compound derivatives?

Advanced
Discrepancies often arise from dynamic effects (e.g., conformational flexibility in solution vs. solid-state). Perform variable-temperature NMR to identify rotamer populations. Compare X-ray torsion angles with DFT-optimized geometries (e.g., at the M06-2X/def2-TZVP level) to assess steric strain . For ambiguous cases, NOESY/ROESY NMR can confirm spatial proximity of protons inferred from crystallography .

What safety protocols are critical when handling this compound and its intermediates?

Basic
Use fume hoods and PPE (nitrile gloves, lab coat) due to skin/eye irritation risks . Store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation. For air-sensitive intermediates (e.g., bromophenyl precursors), employ Schlenk-line techniques. Spill containment requires neutralization with dilute HCl followed by adsorption (vermiculite) .

How can computational and experimental data be integrated to validate the stereochemistry of this compound?

Advanced
Compare experimental specific rotation ([α]ᴅ) with TDDFT-calculated electronic circular dichroism (ECD) spectra. For crystallography, validate hydrogen-bonding networks using Hirshfeld surface analysis (CrystalExplorer). Match DFT-predicted ¹³C NMR chemical shifts (GIAO method) with experimental data to confirm conformation . Discrepancies >2 ppm suggest errors in computational models or experimental assignments.

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